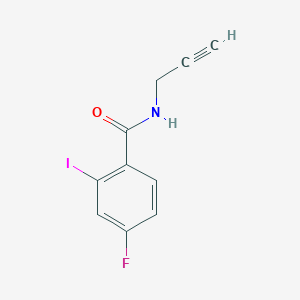
Methyl 3-((2-chloro-5-cyanopyrimidin-4-yl)amino)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-((2-chloro-5-cyanopyrimidin-4-yl)amino)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry. This compound, in particular, has garnered interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((2-chloro-5-cyanopyrimidin-4-yl)amino)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with pyrimidine derivatives. One common method includes the reaction of 2-chloro-5-cyanopyrimidine with methyl 3-aminothiophene-2-carboxylate under specific conditions such as the presence of a base like triethylamine and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can also be employed to enhance reaction rates and yields .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-((2-chloro-5-cyanopyrimidin-4-yl)amino)thiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce complex biaryl compounds .
Aplicaciones Científicas De Investigación
Methyl 3-((2-chloro-5-cyanopyrimidin-4-yl)amino)thiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential anticancer, anti-inflammatory, and antimicrobial agents.
Material Science: Thiophene derivatives are utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: It serves as a building block for the synthesis of corrosion inhibitors and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 3-((2-chloro-5-cyanopyrimidin-4-yl)amino)thiophene-2-carboxylate is primarily based on its ability to interact with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the final synthesized compound .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Methyl 3-((2-chloro-5-cyanopyrimidin-4-yl)amino)thiophene-2-carboxylate is unique due to its specific combination of a pyrimidine ring with a thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable intermediate in the synthesis of various pharmacologically active compounds .
Propiedades
Fórmula molecular |
C11H7ClN4O2S |
|---|---|
Peso molecular |
294.72 g/mol |
Nombre IUPAC |
methyl 3-[(2-chloro-5-cyanopyrimidin-4-yl)amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C11H7ClN4O2S/c1-18-10(17)8-7(2-3-19-8)15-9-6(4-13)5-14-11(12)16-9/h2-3,5H,1H3,(H,14,15,16) |
Clave InChI |
IAMNXDBXBDMUND-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CS1)NC2=NC(=NC=C2C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


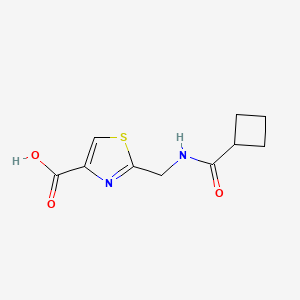
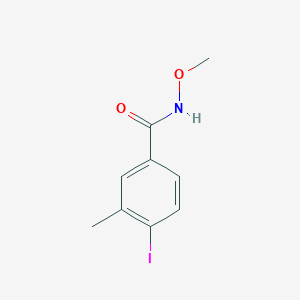

![6-((Cyclopentyl(methyl)amino)methyl)benzo[d][1,3]dioxol-5-ol](/img/structure/B14909234.png)

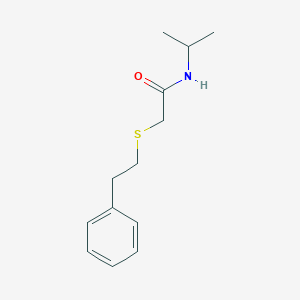



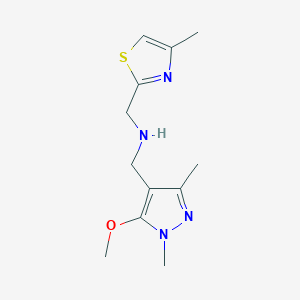
![5-Fluoro-2,7-diazaspiro[3.5]nonane](/img/structure/B14909281.png)
![4,6-Bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-amine](/img/structure/B14909285.png)

